

2,5-Dimethyl-4-methoxyphenylboronic acid

chemical characteristics

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2,5-Dimethyl-4-methoxyphenylboronic acid
Cat. No.:	B1587957

[Get Quote](#)

An In-depth Technical Guide to **2,5-Dimethyl-4-methoxyphenylboronic Acid**: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of **2,5-Dimethyl-4-methoxyphenylboronic acid** (CAS No. 246023-54-1), a versatile organoboron compound. It is designed for researchers, scientists, and professionals in drug development and materials science. This document details the compound's core physicochemical properties, provides a validated synthesis protocol, and explores its primary application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. By elucidating the mechanistic underpinnings of its synthesis and reactivity, this guide serves as a critical resource for leveraging this building block in the creation of complex molecular architectures for pharmaceuticals, agrochemicals, and advanced materials.^[1]

Introduction to Arylboronic Acids

Organoboron compounds, particularly arylboronic acids, are foundational pillars of modern synthetic organic chemistry.^[2] Their stability, low toxicity, and versatile reactivity make them indispensable reagents.^[2] The utility of boronic acids was prominently recognized with the 2010 Nobel Prize in Chemistry awarded for the development of palladium-catalyzed cross-couplings, most notably the Suzuki-Miyaura reaction.^[3] This reaction facilitates the formation of

carbon-carbon bonds, typically between an organoboron species and an organohalide, under mild conditions.[3][4]

2,5-Dimethyl-4-methoxyphenylboronic acid is a highly functionalized arylboronic acid. Its unique substitution pattern—featuring electron-donating methoxy and methyl groups— influences its electronic properties and reactivity, making it a valuable intermediate for constructing complex biaryl and heterocyclic structures central to many active pharmaceutical ingredients (APIs) and functional materials.[1][5]

Physicochemical and Spectroscopic Profile

The fundamental characteristics of **2,5-Dimethyl-4-methoxyphenylboronic acid** are summarized below. Understanding these properties is crucial for its proper handling, storage, and application in synthetic protocols.

Core Chemical Properties

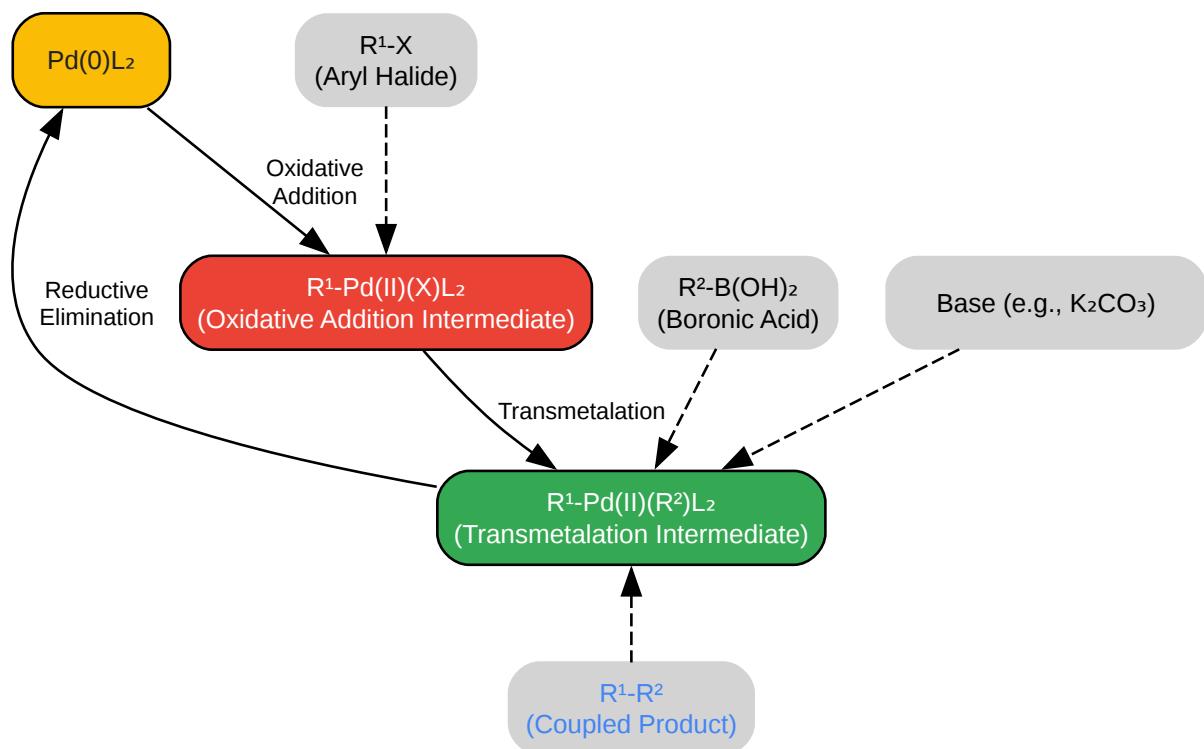
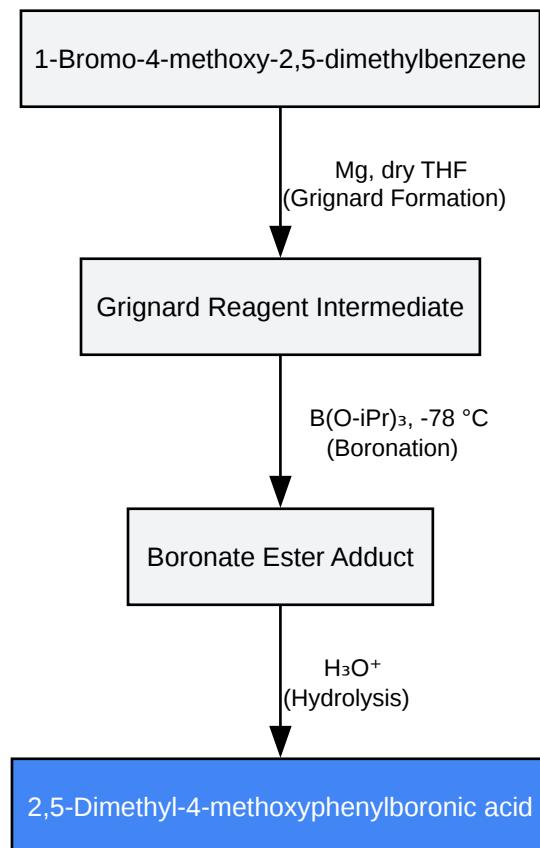
Property	Value	Reference(s)
CAS Number	246023-54-1	[1][6][7]
Molecular Formula	C ₉ H ₁₃ BO ₃	[1][7]
Molecular Weight	180.01 g/mol	[1][7]
Appearance	White to off-white crystalline powder	[1]
Synonyms	(4-methoxy-2,5-dimethylphenyl)boronic acid	
Storage Conditions	Store at room temperature under an inert atmosphere	

Chemical Structure

Caption: Chemical structure of **2,5-Dimethyl-4-methoxyphenylboronic acid**.

Predicted Spectroscopic Data

While specific experimental spectra for this exact compound are not readily available in public repositories, a predicted profile can be reliably inferred from its structure and data from analogous compounds like 4-methoxyphenylboronic acid.[\[8\]](#)[\[9\]](#)



Data Type	Predicted Chemical Shift (δ , ppm)	Inferred Structural Assignment
^1H NMR	~7.5-8.0 (s, broad, 2H)	$\text{B}(\text{OH})_2$
	~7.1-7.3 (s, 1H)	Ar-H
	~6.7-6.9 (s, 1H)	Ar-H
	~3.8 (s, 3H)	$-\text{OCH}_3$
	~2.4 (s, 3H)	Ar- CH_3
	~2.2 (s, 3H)	Ar- CH_3
^{13}C NMR	~160	Ar-C- OCH_3
	~135-140 (multiple signals)	Ar-C- CH_3
	~130 (signal is often weak or absent)	Ar-C-B
	~110-115 (multiple signals)	Ar-C-H
	~55	$-\text{OCH}_3$
	~20-22 (multiple signals)	Ar- CH_3

Synthesis Methodology

The synthesis of arylboronic acids is a well-established process, most commonly achieved via the reaction of an organometallic intermediate (like a Grignard or organolithium reagent) with a borate ester, followed by acidic hydrolysis.[\[2\]](#)[\[10\]](#)

Proposed Synthesis Pathway

The most logical and field-proven route to **2,5-Dimethyl-4-methoxyphenylboronic acid** starts from 1-bromo-4-methoxy-2,5-dimethylbenzene.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 4. tcichemicals.com [tcichemicals.com]
- 5. nbinno.com [nbino.com]
- 6. 246023-54-1|2,5-Dimethyl-4-methoxyphenylboronic acid|BLD Pharm [bldpharm.com]
- 7. scbt.com [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. researchgate.net [researchgate.net]
- 10. prepchem.com [prepchem.com]
- To cite this document: BenchChem. [2,5-Dimethyl-4-methoxyphenylboronic acid chemical characteristics]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1587957#2-5-dimethyl-4-methoxyphenylboronic-acid-chemical-characteristics>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com